BenchChemオンラインストアへようこそ!

6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Acute toxicity Structure–toxicity relationship Drug safety margin

6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 63768-20-7) is the hydrochloride salt of a 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, belonging to the tetrahydroisoquinoline (THIQ) alkaloid class. The compound features a 1-phenyl substituent on a saturated isoquinoline core bearing methoxy groups at the 6- and 7-positions, with a molecular formula of C₁₇H₂₀ClNO₂ and a molecular weight of 305.80 g/mol.

Molecular Formula C17H20ClNO2
Molecular Weight 305.8
CAS No. 63768-20-7
Cat. No. B2435218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
CAS63768-20-7
Molecular FormulaC17H20ClNO2
Molecular Weight305.8
Structural Identifiers
SMILESCOC1=C(C=C2C(NCCC2=C1)C3=CC=CC=C3)OC.Cl
InChIInChI=1S/C17H19NO2.ClH/c1-19-15-10-13-8-9-18-17(12-6-4-3-5-7-12)14(13)11-16(15)20-2;/h3-7,10-11,17-18H,8-9H2,1-2H3;1H
InChIKeyXCBCMNDFDVDUDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride (CAS 63768-20-7): Structural Identity and Procurement-Relevant Classification


6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 63768-20-7) is the hydrochloride salt of a 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, belonging to the tetrahydroisoquinoline (THIQ) alkaloid class [1]. The compound features a 1-phenyl substituent on a saturated isoquinoline core bearing methoxy groups at the 6- and 7-positions, with a molecular formula of C₁₇H₂₀ClNO₂ and a molecular weight of 305.80 g/mol [2]. It is synthesized via the Pictet–Spengler reaction between 3,4-dimethoxyphenylethylamine and benzaldehyde in trifluoroacetic acid, typically achieving 85–98% yield [1]. As the unsubstituted parent scaffold within a series of 20 structurally characterized 1-aryl-6,7-dimethoxy-THIQ derivatives, it serves as the critical reference point for structure–activity relationship (SAR) and structure–toxicity relationship (STR) investigations [1].

Why 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride Cannot Be Interchanged with In-Class Analogs: The Structure–Toxicity Proof


Within the 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline series, minor aryl substituent modifications produce order-of-magnitude shifts in acute toxicity, local anesthetic potency, and duration of action [1]. The unsubstituted 1-phenyl parent compound (3a) exhibits the highest acute toxicity (LD₅₀ = 280 mg/kg) among 20 tested derivatives, while compounds with halogen, hydroxyl, nitro, or amino substitutions on the phenyl ring show 2- to 13.75-fold reductions in toxicity [1]. Similarly, the local anesthetic activity profile—onset time, duration of complete anesthesia, and total anesthesia duration—varies substantially across the series relative to lidocaine [1]. Generic substitution with a closely related analog (e.g., 1-(2-methoxyphenyl), 1-(4-chlorophenyl), or 1-(3-nitrophenyl) derivatives) would therefore yield fundamentally different pharmacological and toxicological behavior, rendering the specific CAS number identity essential for reproducible research outcomes and valid SAR/STR interpretation [1].

Quantitative Differentiation Evidence for 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride (3a) Versus Closest Analogs


Acute Toxicity (LD₅₀) of 3a Versus the Safest Series Analog 3e: A 13.75-Fold Difference in Mice

Compound 3a (the target compound) exhibited the highest acute toxicity in the series with an LD₅₀ of 280 mg/kg (95% CI: 250.0–313.6 mg/kg) following intragastric administration in white mice. In contrast, compound 3e—1-(3′-bromo-4′-hydroxyphenyl)-6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline hydrochloride—was the safest derivative tested, with an LD₅₀ of 3,850 mg/kg (95% CI: 3,347.8–4,427.5 mg/kg), representing a 13.75-fold reduction in toxicity relative to 3a [1]. Multiple other derivatives also showed substantially reduced toxicity: 3m (4′-nitro) had an LD₅₀ of 1,950 mg/kg (6.96-fold less toxic), 3l (3′-bromo-4′-hydroxy-5′-methoxy) had an LD₅₀ of 1,560 mg/kg (5.57-fold less toxic), and 3q (4′-dimethylamino) had an LD₅₀ of 1,250 mg/kg (4.46-fold less toxic) [1].

Acute toxicity Structure–toxicity relationship Drug safety margin

Local Anesthetic Onset Time: 3a Achieves Anesthesia 1.67× Faster Than Lidocaine in Rabbit Corneal Model

In a rabbit corneal surface anesthesia model, compound 3a at 1% aqueous concentration demonstrated an onset of anesthesia of 3.0 ± 1.1 minutes, compared to 5.0 ± 0.5 minutes for lidocaine at the same concentration—a 40% faster onset [1]. Among the series, compound 3b (1-(2-methoxyphenyl) analog) and 3f (2′-hydroxy-5′-bromo analog) achieved the fastest onset at 1.0 minute, while 3e (the safest analog) matched lidocaine at 5.0 minutes [1]. The onset time of 3a is therefore intermediate within the series, providing a specific, quantifiable benchmark for onset-of-action SAR studies [1].

Local anesthesia Onset of action Rabbit corneal assay

Duration of Complete Anesthesia: 3a Matches Lidocaine, While Lead Analogs 3p and 3n Achieve 3.0× and 2.6× Longer Complete Anesthesia

Compound 3a produced a duration of complete anesthesia equivalent to 150% of lidocaine (expressed as percentage, where lidocaine = 100%), with a total anesthesia duration of 53.0 ± 4.6 min versus lidocaine's 52.7 ± 4.9 min—a near-identical total duration profile [1]. By contrast, the lead analog 3p (1-(2-methoxyphenyl) derivative) achieved 300% complete anesthesia duration relative to lidocaine (3.0× longer), and 3n (3′-nitro derivative) achieved 260% (2.6× longer) [1]. Compound 3a's complete anesthesia duration is therefore modest (+50% vs. lidocaine), placing it as the unoptimized parent from which duration-enhancing substitutions are benchmarked [1].

Local anesthetic duration Complete anesthesia index Lidocaine benchmark

In Silico ADMET Profile: 3a Shows Acceptable Pharmacodynamic/Pharmacokinetic Properties with Hepatotoxicity but No Carcinogenicity or Mutagenicity

In silico ADMET/TOPKAT evaluation of compound 3a predicted good human intestinal absorption (Level 0), moderate aqueous solubility (Level 2), blood–brain barrier penetration (BBB Level 1), and plasma protein binding (PPB Level: True). CYP2D6 metabolism was predicted as 'non-inhibitor' (NI), and the compound was classified as hepatotoxic (TOX) with an AlogP98 of 3.021 and PSA-2D of 30.67 [1]. Critically, 3a was predicted as non-mutagenic in the Ames test and non-carcinogenic in both rat male and female FDA models, with no skin irritancy predicted, though mild ocular irritation was flagged [1]. These in silico parameters place 3a as a drug-like starting scaffold whose primary liability—hepatotoxicity and high acute toxicity—defines the optimization vector for the entire analog series [1].

ADMET prediction TOPKAT Drug-likeness

Structural Role as Model Substrate in Asymmetric Hydrogenation: 3,4-Dihydro Precursor Enables Catalyst Benchmarking for Enantioselective THIQ Synthesis

The 3,4-dihydroisoquinoline analog of the target compound—6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline (1a)—serves as the model substrate for benchmarking iridium-based asymmetric hydrogenation catalysts. Using this substrate, Ir-L4 (tetraMe-BITIOP) and Ir-L5 (Diophep) were identified as the most effective catalysts, with the 4-nitrophenyl derivative (3b) obtained in complete conversion with 94% enantiomeric excess (e.e.) using Ir-L4, and the 2-nitrophenyl derivative (6a) achieving 76% e.e. using Ir-L5 [1]. The target compound (3a, the hydrochloride salt of the reduced THIQ product) is the direct product of catalytic hydrogenation of this model substrate, establishing it as the reference standard for evaluating catalyst performance in the asymmetric synthesis of chiral 1-aryl-THIQ alkaloids [1].

Asymmetric hydrogenation Iridium catalysis Enantioselective synthesis

PDE Inhibitory Activity: 3,4-Dihydro Analog Demonstrates Superior cAMP Phosphodiesterase Inhibition Relative to Theophylline

The 3,4-dihydroisoquinoline analog—6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline—has been reported to inhibit cAMP phosphodiesterases more potently than the non-specific PDE inhibitor theophylline, as described in Journal of Medicinal Chemistry 1979, Vol. 22, No. 4, pp. 348–352 [1]. This finding is cited in subsequent PDE7 inhibitor patent literature (US Patent Application 20040044212) as foundational prior art establishing the PDE inhibitory potential of the 6,7-dimethoxy-1-phenyl-dihydroisoquinoline scaffold [1]. The target compound (the fully reduced tetrahydroisoquinoline hydrochloride) represents the reduced form of this PDE-active scaffold and serves as a key synthetic intermediate and comparator for PDE-focused SAR exploration [1].

Phosphodiesterase inhibition cAMP PDE Theophylline benchmark

Procurement-Relevant Application Scenarios for 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride


Structure–Toxicity Relationship (STR) Baseline for 1-Aryl-THIQ Drug Candidate Optimization

Compound 3a serves as the essential high-toxicity reference scaffold for medicinal chemistry teams optimizing 1-aryl-tetrahydroisoquinoline derivatives toward reduced acute toxicity. With an LD₅₀ of 280 mg/kg—the highest in the 20-compound series—it provides the baseline against which toxicity reduction by substituent introduction is quantified (e.g., 4′-nitro reduces toxicity 6.96-fold; 3′-bromo-4′-hydroxy-5′-methoxy reduces it 5.57-fold) [1]. Any SAR program aiming to improve the therapeutic index of this scaffold must include 3a as the unsubstituted comparator to validate the magnitude of toxicity attenuation achieved by structural modifications.

Local Anesthetic Lead Discovery: Benchmarking Onset, Duration, and Potency Against Lidocaine

In the rabbit corneal surface anesthesia model, 3a at 1% concentration demonstrates a 1.67× faster onset than lidocaine (3.0 vs. 5.0 min) and +50% complete anesthesia duration, with a total anesthesia duration of 53.0 min [1]. This profile positions 3a as the reference point for structure–activity relationship studies that aim to identify aryl substituents (e.g., 2-methoxyl in 3p) that dramatically enhance complete anesthesia duration to 300% of lidocaine while simultaneously reducing acute toxicity [1]. Procurement of 3a enables direct replication of the published lidocaine-comparative data.

Asymmetric Catalysis Development: Model Substrate for Iridium-Catalyzed Enantioselective Hydrogenation

The 3,4-dihydro precursor of the target compound—6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline—is the established model substrate for benchmarking iridium-based asymmetric hydrogenation catalysts, where Ir-L4 and Ir-L5 catalysts were identified as most effective [2]. The target compound (as its free base or hydrochloride salt) is the direct product of this reduction, and its procurement enables catalyst development groups to calibrate new chiral ligand systems against published enantioselectivity data, where substituted analogs achieve 76–94% e.e. depending on aryl ring electronics [2].

PDE Inhibitor Scaffold Exploration: Reduced Analog of a Theophylline-Surpassing PDE Inhibitory Chemotype

The 3,4-dihydro analog of this compound has demonstrated cAMP phosphodiesterase inhibition superior to theophylline, as reported in J. Med. Chem. 1979 and subsequently cited in PDE7 inhibitor patent literature [3]. The target compound, as the fully reduced tetrahydroisoquinoline hydrochloride, offers a distinct oxidation state for PDE selectivity profiling. Researchers investigating oxidation-state-dependent PDE isoform selectivity can procure the reduced form to compare its inhibitory profile against the dihydro analog and theophylline, potentially revealing isoform-specific SAR that the dihydro compound alone cannot address [3].

Quote Request

Request a Quote for 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.